3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate
Overview
Description
3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate is a useful research compound. Its molecular formula is C14H15N3O8S3 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate is 449.00212797 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spin-Crossover and Crystallographic Phase Changes in Iron(II) Complexes : A study by Cook et al. (2015) explored the spin-transition behavior of iron(II) complexes with ligands, including one with a methylsulfonyl substituent. This research highlights the intricate interplay between spin-crossover and crystallographic phase changes in such complexes, which can have implications in materials science and molecular electronics (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Development of FLAP Inhibitors for Asthma Treatment : Stock et al. (2011) reported on the development of a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, which is significant in the context of asthma treatment. The compound studied includes a pyridine moiety, related to the compound , showing the potential for such structures in medicinal chemistry (Stock et al., 2011).
Antimicrobial Evaluation of N-pyridinium, Quinolinium, and Isoquinolinium Sulfonate Derivatives : Fadda, El-Mekawy, and AbdelAal (2016) synthesized and evaluated various sulfonate derivatives with pyridyl functional groups for their antimicrobial and antifungal activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Synthesis and Characterization of Vanadium(V) Complexes : Schulz et al. (2011) investigated the synthesis and catalytic activity of a vanadium(V) complex involving a pyridine derivative. Such complexes have potential applications in catalysis and material science (Schulz, Debel, Görls, Plass, & Westerhausen, 2011).
Synthesis of Anticonvulsants from Pyrrolidin Diones : Kamiński et al. (2015) synthesized a library of compounds derived from pyrrolidin diones, showing promise as anticonvulsants. This underscores the significance of such derivatives in developing new medications for epilepsy (Kamiński, Rapacz, Łuszczki, Latacz, Obniska, Kieć‐Kononowicz, & Filipek, 2015).
properties
IUPAC Name |
(3-methylsulfonyl-2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O8S3/c1-28(23,24)10-7-12(18)16(14(10)20)25-13(19)3-2-6-26-27-11-5-4-9(8-15-11)17(21)22/h4-5,8,10H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXGLVALRPRFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129289 | |
Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate | |
CAS RN |
890409-86-6 | |
Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890409-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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